Product packaging for 7-Bromo-2-hydrazinylquinoxaline(Cat. No.:CAS No. 145369-92-2)

7-Bromo-2-hydrazinylquinoxaline

Cat. No.: B2622107
CAS No.: 145369-92-2
M. Wt: 239.076
InChI Key: ONLLUFRVYCHOSI-UHFFFAOYSA-N
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Description

7-Bromo-2-hydrazinylquinoxaline is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a bifunctional structure, combining a bromo-substituted quinoxaline core with a reactive hydrazine group. The quinoxaline scaffold is a privileged structure in drug design, known for its diverse biological activities . The bromine atom at the 7-position is a key feature that can facilitate further structural diversification via cross-coupling reactions, while the hydrazinyl group at the 2-position serves as a versatile handle for the synthesis of various heterocycles, including pyrazoles, triazoles, and hydrazone-based derivatives . Compounds based on the quinoxaline-hydrazine motif have demonstrated significant potential as antitumor agents. They can function as apoptotic inducers in cancer cells and have been investigated as inhibitors of molecular targets such as the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs) . Furthermore, this structural class exhibits potent and broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains, showing promise in combating multi-drug resistant pathogens . Researchers can leverage this compound as a key intermediate to develop novel therapeutic candidates for oncology and infectious disease research. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN4 B2622107 7-Bromo-2-hydrazinylquinoxaline CAS No. 145369-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-bromoquinoxalin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-5-1-2-6-7(3-5)12-8(13-10)4-11-6/h1-4H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLLUFRVYCHOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 2 Hydrazinylquinoxaline

Strategies for Quinoxaline (B1680401) Ring System Construction

The foundational step in synthesizing the target compound is the creation of the quinoxaline nucleus, which is a fused heterocycle of a benzene (B151609) and a pyrazine (B50134) ring. encyclopedia.pub The most prevalent and versatile method for this is the cyclocondensation reaction.

The classical and most widely adopted method for quinoxaline synthesis is the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgmtieat.org This reaction, first reported in 1884, forms the pyrazine ring of the quinoxaline system. encyclopedia.pub The reaction typically proceeds by mixing the two primary reagents, often in a solvent and sometimes with the aid of a catalyst to improve reaction rates and yields. encyclopedia.pub

Modern synthetic protocols have introduced a variety of catalysts and conditions to optimize this condensation, moving towards more environmentally friendly and efficient processes. thieme-connect.com These "green chemistry" approaches often feature the use of recyclable catalysts, aqueous reaction media, and lower energy consumption. encyclopedia.pub For instance, reactions can be performed at room temperature or with microwave assistance to shorten reaction times and improve yields. sapub.orgthieme-connect.com A range of catalysts have been successfully employed, demonstrating the versatility of the cyclocondensation approach.

Table 1: Catalytic Systems for Quinoxaline Synthesis via Cyclocondensation
CatalystReaction ConditionsTypical YieldReference
None (Catalyst-Free)Methanol, Room Temperature, 1 minuteMedium to Excellent thieme-connect.com
Zinc Triflate (Zn(OTf)₂)Acetonitrile (B52724), Room TemperatureUp to 90% encyclopedia.pub
Cerium (IV) Ammonium Nitrate (CAN)Acetonitrile, Room Temperature, 20 minutesUp to 98% encyclopedia.pub
Hexafluoroisopropanol (HFIP)Solvent-free, Room Temperature, 20 minutes95% encyclopedia.pub
Molybdophosphovanadates on AluminaToluene, Room TemperatureHigh nih.gov

Achieving the specific 7-bromo substitution pattern on the quinoxaline ring requires careful selection of the starting materials. The position of substituents on the final quinoxaline product is determined by the substitution pattern of the o-phenylenediamine precursor. To synthesize 7-Bromo-2-hydrazinylquinoxaline, the cyclocondensation reaction would be performed using 4-bromo-1,2-phenylenediamine . The condensation of this bromo-substituted diamine with an appropriate 1,2-dicarbonyl compound, such as glyoxal, ensures that the bromine atom is located at the desired C-7 position of the resulting quinoxaline ring. This regiochemical outcome is a direct consequence of the orientation of the diamine during the ring closure process. The general principle of using substituted precursors to control the final structure is a fundamental strategy in the synthesis of specifically functionalized quinoxalines and related heterocycles. researchgate.netresearchgate.netchemicalbook.com

Installation of the Hydrazine (B178648) Moiety

Once the 7-bromo-substituted quinoxaline core is established, the next critical step is the introduction of the hydrazinyl (-NHNH₂) group at the C-2 position. This is typically accomplished through reactions that leverage the electrophilic nature of the quinoxaline ring, particularly when a suitable leaving group is present.

The most direct method for introducing the hydrazinyl group is through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This pathway involves reacting a precursor such as 7-bromo-2-chloroquinoxaline (B184729) with hydrazine hydrate (B1144303). nih.govnih.gov In this reaction, the lone pair of electrons on a nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking the electron-deficient C-2 position of the quinoxaline ring. This attack leads to the displacement of the chloro group, which serves as a good leaving group.

This type of reaction is a well-established method for functionalizing chloro-substituted quinoxalines and other nitrogen-containing heterocycles. rsc.orgdocumentsdelivered.com For example, the synthesis of 6-bromo-2-chloro-3-hydrazinylquinoxaline has been successfully achieved by reacting 6-bromo-2,3-dichloroquinoxaline (B20724) with one equivalent of hydrazine hydrate, demonstrating the feasibility and regioselectivity of this approach. nih.gov The reactivity of the chloro substituents on the quinoxaline ring makes them excellent handles for introducing a wide variety of nucleophiles, including hydrazine. nih.gov

Alternative, though less common for this specific transformation, are reductive pathways. Enzymatic reductive hydrazination has been developed as a method for synthesizing hydrazine derivatives. nih.gov This process typically involves the condensation of a carbonyl compound with hydrazine to form a hydrazone intermediate, which is then selectively reduced by an enzyme, such as an imine reductase (IRED). nih.gov In a hypothetical application to this synthesis, a 2-oxo-quinoxaline precursor could potentially be condensed with hydrazine and subsequently reduced to form the 2-hydrazinyl product.

Chemical methods for the reductive alkylation of hydrazine also exist, using reducing agents like α-picoline-borane to convert a hydrazone to a hydrazine derivative in a one-pot reaction. organic-chemistry.org While these reductive methods are powerful for synthesizing various hydrazine compounds, their application directly to the synthesis of 2-hydrazinylquinoxalines is not as widely documented as nucleophilic displacement.

Regioselective Bromination Techniques

An alternative synthetic strategy involves introducing the bromine atom after the formation of the 2-hydrazinylquinoxaline ring. This requires a regioselective bromination reaction that specifically targets the C-7 position. The electronic properties of the quinoxaline ring, influenced by the existing hydrazinyl group, will direct the incoming electrophile (Br⁺).

Electrophilic aromatic substitution on quinoline (B57606) and its derivatives has been studied, providing insight into potential conditions. researchgate.net The choice of brominating agent is crucial for controlling selectivity and reactivity. While molecular bromine (Br₂) can be used, it is highly reactive and can be hazardous. nih.govmasterorganicchemistry.com Milder and more selective reagents are often preferred. One such reagent is tetrabutylammonium tribromide (TBATB) , which has been used for the highly regioselective bromination of related heterocyclic systems like pyrrolo[1,2-a]quinoxalines. nih.gov This reagent is noted for its higher safety profile and compatibility with various functional groups. nih.gov The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor bromination at the C-7 position over other possible sites on the benzene ring portion of the molecule. researchgate.netnih.gov

Direct Bromination Methods and Positional Control

The direct introduction of a bromine atom onto the quinoxaline skeleton is a potential route. However, achieving regioselectivity, particularly at the C-7 position, is a significant challenge. The electronic nature of the quinoxaline ring system and the influence of existing substituents dictate the position of electrophilic substitution.

One documented method involves the bromination of quinoxalin-2-one. In this approach, treating quinoxalin-2-one with bromine in glacial acetic acid can yield 7-bromoquinoxalin-2-one. prepchem.com The subsequent conversion of the oxo group at the C-2 position to a hydrazinyl group would complete the synthesis. This conversion typically involves a two-step process: chlorination of the keto group to form 2-chloro-7-bromoquinoxaline, followed by nucleophilic substitution with hydrazine.

Controlling the position of bromination is critical. The use of different brominating agents and reaction conditions can lead to various isomers. For instance, the use of N-bromosuccinimide (NBS) in acetonitrile has been reported to favor bromination at the C-8 position in other quinoxaline derivatives. researchgate.net The formation of mixtures of isomers, such as 7-bromo and 5-bromo derivatives, is a common issue in related heterocyclic systems, often necessitating challenging purification steps like column chromatography. google.com

Table 1: Direct Bromination of Quinoxalin-2-one

ReactantReagentSolventOutcome
Quinoxalin-2-oneBromine (in AcOH)Glacial Acetic Acid7-Bromoquinoxalin-2-one prepchem.com

Bromine Introduction via Pre-functionalized Synthons

To circumvent the challenges of positional control associated with direct bromination, a more reliable strategy involves using a starting material that already contains bromine in the desired position. The synthesis of the quinoxaline ring from a pre-brominated precursor ensures the bromine atom is correctly located in the final product.

A well-established route starts with 4-bromo-o-phenylenediamine. nih.gov This synthon unambiguously places the bromine atom at the position that will become C-7 of the quinoxaline ring. The synthesis proceeds through the following key steps:

Ring Formation: Condensation of 4-bromo-o-phenylenediamine with oxalic acid in an acidic medium (e.g., hydrochloric acid) yields 6-bromo-1,4-dihydroquinoxaline-2,3-dione. nih.gov

Chlorination: The resulting dione (B5365651) is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF), to produce 6-bromo-2,3-dichloroquinoxaline. nih.gov

Selective Hydrazinolysis: The dichloro intermediate is then reacted with hydrazine hydrate. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution by hydrazine. Careful control of stoichiometry (e.g., using one molar equivalent of hydrazine hydrate) can selectively yield the mono-substituted product, 7-bromo-2-hydrazinyl-3-chloroquinoxaline (note: literature reports the synthesis of the 6-bromo-2-chloro-3-hydrazinylquinoxaline isomer, indicating the C-3 position can be more reactive). nih.gov To obtain the target compound, subsequent reduction or modification would be necessary, or reaction conditions would need to be tailored to favor substitution at the C-2 position. A more direct approach would be the hydrazinolysis of a precursor like 7-bromo-2-chloroquinoxaline.

This multi-step method, while longer, offers superior control over the final structure, avoiding the formation of difficult-to-separate positional isomers.

Table 2: Synthesis Pathway Using a Pre-functionalized Synthon

StepStarting MaterialReagentsIntermediate/ProductReference
14-Bromo-o-phenylenediamineOxalic Acid, HCl6-Bromo-1,4-dihydroquinoxaline-2,3-dione nih.gov
26-Bromo-1,4-dihydroquinoxaline-2,3-dionePOCl₃, DMF6-Bromo-2,3-dichloroquinoxaline nih.gov
36-Bromo-2,3-dichloroquinoxalineHydrazine Hydrate (1 eq.)6-Bromo-2-chloro-3-hydrazinylquinoxaline nih.gov

Note: The literature describes the synthesis of the 6-bromo isomer. The synthesis of the 7-bromo isomer would follow an analogous pathway starting from 4-bromo-o-phenylenediamine.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. ijirt.orgtandfonline.com These principles can be applied to the synthesis of this compound.

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents (VOCs) like DMF or chlorinated solvents. nih.gov A greener approach would involve replacing these with more environmentally friendly alternatives. Water is an ideal green solvent due to its safety, low cost, and non-toxic nature. tandfonline.com The initial condensation of o-phenylenediamines with dicarbonyl compounds to form the quinoxaline ring has been successfully performed in water, often facilitated by a surfactant-type catalyst. tandfonline.com

Catalysis: Many classic methods for quinoxaline synthesis require strong acid catalysts that are corrosive and difficult to handle. nih.gov Green alternatives include the use of recyclable, heterogeneous catalysts like alumina-supported heteropolyoxometalates or silica (B1680970) nanoparticles. nih.govrsc.org These catalysts are easily separated from the reaction mixture and can be reused, minimizing waste.

Energy Efficiency: Conventional heating methods can be energy-intensive. Modern techniques like microwave irradiation and ultrasound assistance can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. ijirt.org These methods have been successfully applied to the synthesis of various quinoxaline derivatives. ijirt.org

Table 4: Green Chemistry Alternatives in Quinoxaline Synthesis

Traditional MethodGreen AlternativeBenefitReference
Organic Solvents (e.g., Toluene, DMF)Water, Ionic LiquidsReduced toxicity and environmental impact tandfonline.comijirt.org
Strong Acid Catalysts (e.g., H₂SO₄)Recyclable solid acids (e.g., zeolites, Al₂O₃-supported catalysts)Catalyst reusability, reduced corrosive waste tandfonline.comnih.gov
Conventional Heating (Reflux)Microwave or Ultrasound IrradiationReduced energy consumption, shorter reaction times ijirt.org
Stoichiometric ReagentsNanocatalystsHigh efficiency, recyclability, mild reaction conditions rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.

Chemical Reactivity and Advanced Derivatization Studies of 7 Bromo 2 Hydrazinylquinoxaline

Reactivity Profiles of the Hydrazine (B178648) Functionality

The hydrazine moiety in 7-bromo-2-hydrazinylquinoxaline is a highly nucleophilic center, rendering it susceptible to a wide range of electrophilic reagents. This reactivity is the cornerstone for the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds: Formation of Quinoxaline (B1680401) Hydrazones and Azines

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a classic and reliable transformation in organic synthesis. bhu.ac.innih.govmdpi.com In the context of this compound, condensation with various carbonyl compounds under acidic or thermal conditions is expected to yield the corresponding 7-bromo-2-(2-ylidenehydrazinyl)quinoxaline derivatives (hydrazones). While specific literature on the condensation reactions of this compound is not abundant, the general reactivity of hydrazinylquinoxalines suggests that such reactions would proceed efficiently. nih.gov For instance, the condensation of 2-hydrazino-3-phenylquinoxaline with aldehydo-sugars has been reported to produce the corresponding hydrazones. nih.gov

Similarly, the reaction with dicarbonyl compounds or a second equivalent of the quinoxaline hydrazine could potentially lead to the formation of azines, although specific examples for the 7-bromo derivative are not detailed in the reviewed literature. The general principle involves the initial formation of a hydrazone, which can then react with another carbonyl group or hydrazine molecule.

Table 1: Representative Condensation Reactions of Hydrazinylquinoxalines This table is illustrative and based on the general reactivity of hydrazinylquinoxalines, as direct examples for the 7-bromo derivative are limited in the provided search results.

Hydrazinylquinoxaline DerivativeCarbonyl CompoundProduct TypeReference
2-Hydrazino-3-phenylquinoxalineAldehydo-sugarsHydrazone nih.gov
α-Benzilmonoxime hydrazoneBromobenzaldehydesHydrazone bhu.ac.in
Iodobenzoic acid hydrazidesAromatic aldehydesHydrazone nih.gov

Intramolecular and Intermolecular Cyclization Reactions for Fused Heterocycle Formation

The hydrazine group of this compound is a key functional handle for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

One of the most explored cyclization pathways involves the reaction of hydrazinylquinoxalines with reagents that provide a single carbon atom to form a fused triazole ring. This leads to the formation of Current time information in Pasuruan, ID.nih.govrsc.orgtriazolo[4,3-a]quinoxaline derivatives. A common method involves the condensation of a 2-hydrazinylquinoxaline with orthoesters, such as triethyl orthoformate, often in a boiling carboxylic acid like formic or acetic acid. iau.ir This reaction proceeds through an initial condensation to form a hydrazono-ester intermediate, which then undergoes intramolecular cyclization.

While a direct synthesis starting from this compound is not explicitly detailed, a closely related synthesis of 8-bromo- Current time information in Pasuruan, ID.nih.govrsc.orgtriazolo[4,3-a]quinoxalin-4-yl)-methyl-amine has been reported. mdpi.com This suggests that the 7-bromo isomer would undergo similar transformations. The general synthesis involves the reaction of a 2-chloro-3-hydrazinylquinoxaline (B1333903) with triethyl orthoformate, followed by further functionalization. iau.ir

Table 2: Synthesis of Triazolo[4,3-a]quinoxaline Derivatives

Starting MaterialReagentProductReference
2-Chloro-3-hydrazinylquinoxalineTriethylorthoformate, then amines4-Amino- Current time information in Pasuruan, ID.nih.govrsc.orgtriazolo[4,3-a]quinoxalines iau.ir
2,3-DichloroquinoxalineHydrazine hydrate (B1144303), then triethyl orthoformate1-Bromo-N-methyl- Current time information in Pasuruan, ID.nih.govrsc.orgtriazolo[4,3-a]quinoxalin-4-amine (via bromination of the product) mdpi.com
3-Benzyl-2-hydrazinoquinoxalineVarious reagents1-Substituted-1,2,4-triazolo[4,3-a]quinoxalines rsc.org

The synthesis of pyrazole-fused quinoxalines can be achieved by reacting the hydrazinylquinoxaline with β-dicarbonyl compounds or their equivalents. For instance, the reaction of a hydrazinylquinoxaline with a compound like chloroacetone (B47974) can lead to the formation of a triazinoquinoxaline system, which contains a six-membered ring, but similar principles can be applied for five-membered pyrazole (B372694) rings using appropriate reagents. nih.gov

The formation of oxadiazole-fused systems from hydrazinylquinoxalines is less commonly reported in the provided search results. However, in principle, reaction with a reagent providing a C=O group, such as phosgene (B1210022) or its equivalents, followed by cyclization could lead to an oxadiazole-fused quinoxaline.

The hydrazine moiety can participate in annulation reactions with reagents possessing multiple electrophilic sites. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrazoline-fused systems. The reaction of 6-bromo-2,3-dihydrazinylquinoxaline with chloroacetone has been shown to produce a bis Current time information in Pasuruan, ID.nih.govrsc.orgtriazino[4,3-a:3',4'-c]quinoxaline derivative, demonstrating the reactivity of the hydrazine groups towards annulation. nih.gov Although this example involves a dihydrazinyl derivative, it highlights the potential of the hydrazine group in this compound to undergo similar ring-forming reactions.

N-Alkylation and N-Acylation Pathways

The nitrogen atoms of the hydrazine group are nucleophilic and can undergo alkylation and acylation reactions.

N-Alkylation: The alkylation of hydrazinylquinoxalines can occur at either the α- or β-nitrogen of the hydrazine moiety. The regioselectivity of this reaction can be influenced by the nature of the alkylating agent and the reaction conditions. While specific studies on the N-alkylation of this compound are not available in the search results, general principles of N-alkylation of hydrazine derivatives would apply. beilstein-journals.org The reaction typically involves an alkyl halide in the presence of a base.

N-Acylation: Acylation of the hydrazine group is a common reaction, typically carried out using acyl chlorides or anhydrides in the presence of a base like pyridine. This reaction leads to the formation of N-acylhydrazinylquinoxaline derivatives. These acylated products can serve as precursors for further cyclization reactions, for example, to form triazolopyrimidoquinoxalines. The benzoylation of a triazolo[4,3-a]quinoxaline derivative has been reported, indicating the feasibility of acylating the quinoxaline system. researchgate.net

Transformations Involving the Bromo Substituent

The bromo group at the 7-position of the quinoxaline ring serves as a highly valuable synthetic handle for introducing a wide array of functional groups. This is predominantly achieved through transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation-based functionalization strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize aryl halides like this compound.

The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org This reaction is particularly valuable for synthesizing biaryl compounds and other conjugated systems. wikipedia.orglibretexts.org The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For a substrate like this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the 7-position. nih.gov The reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters. wikipedia.orgnih.gov The presence of the unprotected hydrazinyl group can sometimes pose challenges due to potential side reactions or catalyst inhibition, but careful selection of reaction conditions, including the catalyst, ligand, base, and solvent system, can lead to good to excellent yields of the desired 7-substituted-2-hydrazinylquinoxalines. nih.govnih.gov

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions on Bromo-Heterocycles

EntryAryl HalideBoronic Acid/EsterCatalystBaseSolventTemp (°C)Yield (%)
1ortho-BromoanilineBenzyl boronic esterCataCXium A palladacycleCs₂CO₃2-MeTHF/H₂O8095
23-Chloroindazole5-Indole boronic acidPd source (2 mol%), ligand (3 mol%)K₃PO₄Dioxane/H₂O100-
3Aryl HalideBoronic AcidP1 (1.0–1.5 mol%)K₃PO₄Dioxane/H₂O60-

This table presents data from similar reactions on related heterocyclic systems to illustrate typical conditions and outcomes. Specific data for this compound was not available in the search results.

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgsynarchive.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgsynarchive.com It provides a direct route to synthesize arylalkynes, which are important building blocks in various fields. beilstein-journals.orgnih.gov

In the context of this compound, the Sonogashira coupling would enable the introduction of a diverse range of substituted alkynyl moieties at the 7-position. This functionalization can significantly alter the electronic and steric properties of the quinoxaline core. While the classic Sonogashira reaction requires anhydrous and anaerobic conditions, newer protocols have been developed that are more tolerant of various reaction conditions. organic-chemistry.org Recent advancements also include the development of copper-free Sonogashira reactions to avoid the formation of undesired alkyne homocoupling byproducts. nih.gov Nickel-catalyzed Sonogashira-type couplings have also emerged as a viable alternative. nih.gov

Table 2: Conditions for Sonogashira Coupling Reactions

EntryCatalyst SystemBaseSolventTemperatureSpecial Conditions
1Palladium catalyst, Copper(I) cocatalystAmine baseAnhydrous, AnaerobicRoom Temp to ElevatedTraditional Method
2nSiO₂–dendrimer–palladium(0)-Aqueous media-Copper-free, Phosphine-free
3Nickel catalyst--Mild conditionsCopper-free

This table outlines general conditions for Sonogashira couplings. Specific examples for this compound were not found.

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction mechanism proceeds through oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. numberanalytics.comlibretexts.org This reaction would allow for the vinylation of the 7-position of the quinoxaline ring. The reaction is known for its stereoselectivity, often yielding the trans isomer. organic-chemistry.org While highly effective for iodoarenes, the coupling of bromoarenes can sometimes be challenging and may be complicated by dehalogenation side reactions. beilstein-journals.org

Stille Coupling: The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organotin reagents and the mild reaction conditions. orgsyn.org This method could be employed to introduce a wide variety of sp²-hybridized groups, including vinyl, aryl, and heteroaryl moieties, onto the 7-position of the quinoxaline core. wikipedia.org A significant drawback, however, is the toxicity of the organotin compounds. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for functionalizing the 7-position of the quinoxaline ring. In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The quinoxaline ring system, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity can be further enhanced by the presence of electron-withdrawing groups.

For this compound, the bromo group can be displaced by a variety of strong nucleophiles, such as amines, alkoxides, and thiolates, under suitable reaction conditions. The reaction proceeds through a Meisenheimer intermediate, a negatively charged species whose stability is crucial for the reaction to occur. masterorganicchemistry.com The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the substitution pattern on the aromatic ring. masterorganicchemistry.com

Lithiation and Grignard Reagent Mediated Functionalization

Lithiation: The direct deprotonation of an aromatic C-H bond or, more relevantly here, a halogen-metal exchange can generate a potent organolithium intermediate. Treatment of this compound with a strong organolithium reagent like n-butyllithium at low temperatures could lead to a lithium-halogen exchange, forming 7-lithio-2-hydrazinylquinoxaline in situ. This highly reactive intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups, including alkyl, silyl, and carbonyl moieties. nih.gov

Grignard Reagent Formation: The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. wisc.eduleah4sci.com For this compound, this would generate the corresponding organomagnesium halide. This Grignard reagent is a powerful nucleophile that can react with various electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. wisc.edumasterorganicchemistry.comyoutube.com The preparation of Grignard reagents requires anhydrous conditions as they are highly reactive towards protic solvents. leah4sci.com The presence of the hydrazinyl group might necessitate protection prior to the formation of the Grignard reagent to prevent side reactions. The use of highly activated magnesium (Rieke magnesium) can facilitate the formation of functionalized Grignard reagents at low temperatures. cmu.edu

Dual Functionalization Strategies and Orthogonal Reactivity

The chemical behavior of this compound is dictated by the interplay of its two key functional groups. The hydrazinyl moiety (-NHNH2) at the C2-position is a potent nucleophile, readily participating in condensation and cyclization reactions with various electrophiles. In contrast, the bromine atom at the C7-position is primarily reactive under metal-catalyzed cross-coupling conditions, typical for an aryl halide. This difference in reactivity allows for selective, stepwise modifications, a concept known as orthogonal reactivity, providing a powerful tool for synthetic chemists.

A common and powerful strategy for derivatizing this compound involves a sequential approach where each reactive site is addressed in a separate, planned step. This typically begins with the modification of the more reactive hydrazinyl group, followed by the functionalization of the less reactive bromo group.

The hydrazinyl group is readily cyclized to form fused heterocyclic systems. For instance, reaction with orthoesters, such as triethyl orthoformate, in an acidic medium leads to the formation of a researchgate.netnih.govmdpi.comtriazolo[4,3-a]quinoxaline ring system. nih.gov This initial cyclization step effectively protects the hydrazinyl functionality within a stable aromatic ring and sets the stage for the second functionalization.

The resulting intermediate, 8-bromo- researchgate.netnih.govmdpi.comtriazolo[4,3-a]quinoxaline, retains the bromine atom, which can then undergo various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prime example, where treatment with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base allows for the introduction of a new carbon-carbon bond at the C8-position (corresponding to the C7-position of the original quinoxaline). nih.govmdpi.com This sequential strategy provides a reliable and versatile route to a diverse library of C7-substituted triazolo-quinoxalines.

Table 1: Representative Sequential Reaction Pathway

This table outlines a typical two-step sequential functionalization of this compound.

StepStarting MaterialReagent(s) & ConditionsIntermediate / ProductReaction Type
1 This compoundTriethyl orthoformate, Acetic Acid, Reflux8-Bromo- researchgate.netnih.govmdpi.comtriazolo[4,3-a]quinoxalineAnnulation (Triazole formation)
2 8-Bromo- researchgate.netnih.govmdpi.comtriazolo[4,3-a]quinoxalinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, Reflux8-Phenyl- researchgate.netnih.govmdpi.comtriazolo[4,3-a]quinoxalineSuzuki-Miyaura Cross-Coupling

One-pot multicomponent reactions (MCRs) represent a highly efficient approach in modern organic synthesis, where three or more reactants are combined in a single vessel to form a complex product in one step. These reactions are valued for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. nih.gov

While specific MCRs starting directly with this compound are not extensively documented, its structure is ideally suited for inclusion in such synthetic designs. The hydrazinyl group can act as a dinucleophile, reacting with two distinct electrophilic centers. For example, it is plausible to devise a one-pot synthesis of a fused pyrazolo[1,5-a]quinoxaline system. In a hypothetical MCR, this compound could be reacted with a 1,3-dicarbonyl compound (like acetylacetone) and an aldehyde. This would proceed through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration cascade to yield a highly substituted, fused heterocyclic product, all while preserving the bromo-substituent for potential downstream modifications. The development of such MCRs is an active area of research aimed at creating complex quinoxaline-based molecules with high efficiency. nih.govresearchgate.net

Table 2: Plausible One-Pot Multicomponent Reaction

This table illustrates a hypothetical MCR involving this compound to generate a complex fused heterocycle.

Reactant 1Reactant 2Reactant 3Catalyst / ConditionsHypothetical ProductReaction Type
This compoundAcetylacetoneBenzaldehydeL-Proline, Ethanol (B145695), Reflux7-Bromo-2,4-dimethyl-1-phenyl-1H-pyrazolo[1,5-a]quinoxaline derivativeMulticomponent Condensation/Cyclization

Advanced Spectroscopic and Analytical Characterization Methodologies for 7 Bromo 2 Hydrazinylquinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution and the solid state. For a molecule such as 7-Bromo-2-hydrazinylquinoxaline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Structural Elucidation

High-resolution 1D NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, is the first step in the structural analysis of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. For the this compound core, the aromatic protons on the quinoxaline (B1680401) ring system will exhibit characteristic chemical shifts and coupling patterns. Based on data from analogous compounds like 7-bromo-2-chloroquinoxaline (B184729), the proton at position 3 is expected to appear as a singlet, while the protons on the bromo-substituted benzene (B151609) ring (H-5, H-6, and H-8) will show a distinct set of coupled signals. The protons of the hydrazinyl group (-NH-NH₂) will appear as exchangeable signals, the chemical shifts of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms of the quinoxaline core. The carbons directly attached to nitrogen (C-2 and C-3) and bromine (C-7) will have their chemical shifts significantly influenced by these heteroatoms. The expected chemical shifts can be predicted based on established substituent effects on the quinoxaline ring system.

¹⁵N NMR Spectroscopy: Given the presence of four nitrogen atoms in this compound, ¹⁵N NMR spectroscopy can provide invaluable information about their respective chemical environments. The two nitrogen atoms in the pyrazine (B50134) ring and the two in the hydrazinyl substituent are expected to have distinct chemical shifts. This technique is particularly useful for studying tautomeric equilibria and protonation sites.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3~8.5s-
H-5~8.0dJ ≈ 9.0 Hz
H-6~7.8ddJ ≈ 9.0, 2.0 Hz
H-8~8.2dJ ≈ 2.0 Hz
-NH-Variablebr s-
-NH₂Variablebr s-
Note: Predicted values are based on data for analogous compounds and may vary based on solvent and experimental conditions.
Carbon Predicted Chemical Shift (ppm)
C-2~155
C-3~140
C-4a~141
C-5~130
C-6~132
C-7~120
C-8~135
C-8a~142
Note: Predicted values are based on general substituent effects and data from related quinoxaline derivatives.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR and for establishing the connectivity between atoms. ustc.edu.cncolumbia.educolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between the coupled protons on the benzene ring (H-5, H-6, and H-8), allowing for their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.educolumbia.edu The HSQC spectrum of this compound would show cross-peaks connecting each proton to the carbon it is attached to, for instance, H-3 to C-3, H-5 to C-5, H-6 to C-6, and H-8 to C-8. This is a powerful tool for assigning the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. ustc.edu.cncolumbia.educolumbia.edu HMBC is crucial for piecing together the molecular skeleton. For example, the proton at H-3 would be expected to show correlations to C-2 and C-4a. The aromatic protons would show correlations to neighboring and more distant carbons, confirming the structure of the quinoxaline ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure of the molecule. For a relatively rigid molecule like this compound, NOESY can confirm through-space proximities between adjacent protons.

2D NMR Experiment Expected Key Correlations for this compound
COSY H-5 with H-6; H-6 with H-5 and H-8
HSQC H-3 with C-3; H-5 with C-5; H-6 with C-6; H-8 with C-8
HMBC H-3 with C-2, C-4a; H-5 with C-7, C-8a; H-8 with C-6, C-4a

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, crystallinity, and intermolecular interactions. mdpi.comrsc.org For this compound, which is a solid at room temperature, ssNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound will give rise to distinct ssNMR spectra due to differences in the local chemical environments and intermolecular packing.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of the compound.

Probe Intermolecular Interactions: Techniques such as cross-polarization magic-angle spinning (CP/MAS) can be used to study hydrogen bonding interactions involving the hydrazinyl group in the solid state.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₈H₇BrN₄, the calculated monoisotopic mass can be compared to the experimentally determined mass to confirm its composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ion Molecular Formula Calculated Monoisotopic Mass
[M+H]⁺C₈H₈BrN₄⁺238.9927
[M+H]⁺ (with ⁸¹Br)C₈H₈⁸¹BrN₄⁺240.9906

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.govnih.govsapub.orgnih.gov The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of protonated this compound ([M+H]⁺) would likely proceed through several key pathways:

Loss of Ammonia (NH₃): A common fragmentation for hydrazinyl-containing compounds is the loss of ammonia.

Loss of Diazene (N₂H₂): Another potential fragmentation pathway is the elimination of diazene.

Cleavage of the Hydrazinyl Group: The N-N bond of the hydrazinyl group can cleave, leading to the loss of the NH₂ radical.

Fragmentation of the Quinoxaline Ring: Following initial losses from the hydrazinyl substituent, the quinoxaline ring itself can undergo fragmentation, often involving the loss of HCN or other small neutral molecules.

The study of these fragmentation pathways allows for the differentiation of isomers and provides confidence in the structural assignment.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
239/241222/224NH₃7-Bromo-2-aminoquinoxaline cation
239/241209/211N₂H₂7-Bromoquinoxaline cation
239/241182/184C₂H₂N₂Bromophenylacetonitrile cation
209/211130BrQuinoxaline cation

Soft Ionization Techniques for Molecular Weight Confirmation

Soft ionization mass spectrometry techniques are indispensable for determining the molecular weight of organic compounds with minimal fragmentation. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two such powerful methods. researchgate.netwpmucdn.com

Electrospray Ionization (ESI):

ESI is a technique that generates gas-phase ions from a liquid solution, making it highly suitable for analyzing polar and thermally labile molecules like quinoxaline derivatives. nih.govresearchgate.net In positive-ion mode ESI, quinoxaline derivatives typically afford protonated molecules [M+H]⁺, which allows for the direct confirmation of the molecular mass. Tandem mass spectrometry (ESI-MS/MS) can be employed to further investigate the structure by inducing fragmentation of the parent ion. nih.gov By analyzing the fragmentation patterns, the structural connectivity of the molecule can be deduced. For instance, studies on isomeric oxazolidinyl quinoxaline derivatives have shown that collision-induced dissociation (CID) of the protonated molecules can help differentiate between the isomers based on their unique fragmentation pathways. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF):

MALDI-TOF is another soft ionization technique particularly useful for the analysis of a wide range of organic molecules, including those that are less soluble or prone to fragmentation. nih.govcreative-proteomics.com The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. wpmucdn.com This technique is well-suited for determining the molecular weight of biomolecules and synthetic polymers and can also be applied to smaller organic compounds. nih.govwikipedia.org For quinoxaline derivatives, MALDI-TOF can provide a clear molecular ion peak, which is essential for confirming the compound's identity.

Technique Principle Application to Quinoxaline Derivatives Typical Observations
Electrospray Ionization (ESI) Generation of gas-phase ions from a liquid solution by applying a high voltage. nih.govMolecular weight determination and structural elucidation of polar derivatives.Protonated molecules [M+H]⁺ are commonly observed. MS/MS provides fragmentation patterns for structural confirmation.
MALDI-TOF Laser-induced desorption and ionization of analyte molecules from a solid matrix. wpmucdn.comMolecular weight confirmation of a broad range of derivatives, including less soluble compounds.Provides clear molecular ion peaks with minimal fragmentation, suitable for accurate mass determination. nih.gov

Vibrational Spectroscopic Methods (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is a fundamental technique for identifying functional groups based on their characteristic vibrational frequencies. For a compound like this compound, key functional groups can be identified by their specific absorption bands. For example, the N-H stretching vibrations of the hydrazinyl group would be expected in the range of 3300-3500 cm⁻¹. The C=N stretching vibration within the quinoxaline ring typically appears around 1625-1605 cm⁻¹. allsubjectjournal.com Furthermore, the C-Br stretching vibration would be observed in the lower frequency region of the spectrum, typically below 600 cm⁻¹. researchgate.net Studies on related quinoxalinone and quinazolinone derivatives have shown characteristic C=O stretching absorptions around 1670 cm⁻¹. allsubjectjournal.comnih.gov

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. A study on quinoxalinone-based derivatives demonstrated that Raman spectroscopy can identify intense marker bands that are sensitive to the conjugation within the molecule. nih.gov The intensities of these bands can provide an estimation of the extent of π-conjugation. nih.gov This technique can be particularly useful for differentiating between closely related structures and for studying the effects of substituents on the electronic structure of the quinoxaline core.

Functional Group Expected IR Absorption Range (cm⁻¹) Vibrational Mode
Hydrazinyl N-H3300-3500Stretching
Aromatic C-H3000-3100Stretching
Quinoxaline C=N1625-1605Stretching
Aromatic C=C1400-1600Stretching
C-N1200-1350Stretching
C-BrBelow 600Stretching

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of conjugated systems like this compound.

UV-Vis Spectroscopy:

The UV-Vis absorption spectrum of quinoxaline derivatives is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoxaline ring. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. rsc.org Studies on various quinoxaline derivatives have shown that substitution can tune the electronic properties, affecting the HOMO-LUMO energy gap. beilstein-journals.orgnih.gov

Fluorescence Spectroscopy:

Many quinoxaline derivatives exhibit fluorescence, and their emission properties are also highly dependent on their molecular structure. nih.govresearchgate.netrsc.org The formation of a quinoxaline derivative from a non-fluorescent or weakly fluorescent precursor can result in a significant increase in fluorescence intensity. nih.gov The emission wavelength can be tuned by altering the substituents, which affects the extent of intramolecular charge transfer (ICT). researchgate.net The solvatochromic behavior of some quinoxaline derivatives, where the emission color changes with solvent polarity, makes them useful as fluorescent probes for studying their environment, such as protein binding sites. rsc.org

Spectroscopic Technique Information Obtained Relevance to this compound
UV-Vis Spectroscopy Electronic transitions (π-π, n-π), HOMO-LUMO gap. researchgate.netProbing the effect of the bromo and hydrazinyl substituents on the electronic structure of the quinoxaline core.
Fluorescence Spectroscopy Emission properties, quantum yield, lifetime, intramolecular charge transfer (ICT). researchgate.netresearchgate.netInvestigating the potential luminescent properties and their modulation by the substituents and the environment.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a novel compound like this compound, obtaining a single crystal and performing X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions.

A study on the closely related compound, 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, provides a relevant example of the type of data that can be obtained. researchgate.net The crystal structure was solved and refined, revealing detailed structural parameters.

Crystallographic Data for 7-Bromo-2-(4-chloro-phenyl)-quinoxaline: researchgate.net

Parameter Value
Chemical Formula C₁₄H₈BrClN₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 17.1347(11)
b (Å) 3.8441(2)
c (Å) 18.4127(12)
β (°) 97.861(2)
Volume (ų) 1201.40(13)
Z 4
C-Br bond length (Å) 1.901(4)

This data provides an unambiguous confirmation of the molecular structure and reveals how the molecules pack in the solid state, including any significant intermolecular interactions such as hydrogen bonding or π-π stacking.

Computational and Theoretical Chemistry Studies

Prediction and Correlation of Spectroscopic Parameters

Theoretical UV-Vis Absorption Maxima and Electronic Transition Analysis

Time-dependent density functional theory (TD-DFT) is a standard method for predicting the electronic absorption spectra of organic molecules. ias.ac.inrsc.org This approach can calculate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis also identifies the nature of the electronic transitions, such as π → π* or n → π*, by examining the molecular orbitals (MOs) involved. ias.ac.inrsc.org

For a molecule like 7-Bromo-2-hydrazinylquinoxaline, TD-DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be performed to simulate its UV-Vis spectrum in different solvents. ias.ac.in The analysis would likely reveal transitions involving the π systems of the quinoxaline (B1680401) core and the lone pairs on the hydrazine (B178648) nitrogen atoms.

To illustrate the type of data obtained from such a study, the following table presents hypothetical TD-DFT results for this compound, based on typical values for similar aromatic and heterocyclic compounds.

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3850.45HOMO -> LUMOπ → π
3200.21HOMO-1 -> LUMOπ → π
2950.15HOMO-2 -> LUMOn → π
2600.58HOMO -> LUMO+1π → π

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital

The electronic transitions are primarily of the π → π* type, characteristic of aromatic systems, with a lower energy n → π* transition also possible due to the nitrogen heteroatoms. ias.ac.in The bromine substituent and the hydrazinyl group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline core due to their electron-donating and extending conjugation effects.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of reaction mechanisms, including the identification of transition states and the determination of reaction energy profiles.

The synthesis of this compound would likely proceed from a precursor such as 7-bromo-2-chloroquinoxaline (B184729) via nucleophilic aromatic substitution with hydrazine. researchgate.net Computational methods can be employed to model this reaction pathway. Transition state theory calculations can identify the geometry of the transition state structure, which is a key saddle point on the potential energy surface connecting reactants and products.

For the reaction of 7-bromo-2-chloroquinoxaline with hydrazine, a proposed mechanism would involve the formation of a Meisenheimer-like intermediate. Computational characterization of the transition state would involve locating a structure with a single imaginary frequency corresponding to the C-N bond formation and C-Cl bond cleavage.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction, including the activation energy, which determines the reaction rate.

Below is a hypothetical energy profile for the final step in the synthesis of this compound.

SpeciesRelative Energy (kcal/mol)
Reactants (7-Bromo-2-chloroquinoxaline + Hydrazine)0.0
Transition State 1 (C-N bond formation)+15.2
Meisenheimer Intermediate+5.8
Transition State 2 (C-Cl bond cleavage)+12.5
Products (this compound + HCl)-10.7

This hypothetical profile suggests an exothermic reaction with a multi-step mechanism involving a stable intermediate.

Conformational Analysis via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time. rsc.org For this compound, MD simulations can reveal the preferred orientations of the hydrazinyl group relative to the quinoxaline ring and the dynamics of intramolecular hydrogen bonding, if any. Such simulations are particularly useful for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. rsc.org The flexibility of the hydrazinyl substituent could be a key determinant of its chemical reactivity and biological activity.

Quantitative Structure-Reactivity Relationship (QSRR) Studies in Synthetic Design

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov In the context of synthetic design, QSRR can be used to predict the reactivity of different substituted quinoxalines in a given reaction, thereby guiding the choice of starting materials and reaction conditions to optimize the yield of the desired product.

For the synthesis of a library of substituted 2-hydrazinylquinoxalines, a QSRR model could be developed by correlating experimentally determined reaction rates or yields with calculated molecular descriptors (e.g., electronic properties like atomic charges and frontier orbital energies, or steric parameters). While specific QSRR studies for the synthesis of this compound are not available, the principles of QSRR are widely applied in chemical research. nih.gov

Applications As a Strategic Building Block in Advanced Organic Synthesis

Precursor for Complex Nitrogen Heterocyclic Architectures

The inherent reactivity of its functional groups makes 7-Bromo-2-hydrazinylquinoxaline an ideal starting material for the synthesis of intricate nitrogen-based heterocyclic structures. The hydrazinyl moiety serves as a potent nucleophile, ready to participate in cyclization reactions, while the bromo group provides a handle for further functionalization, enabling the creation of a diverse array of complex molecules.

Construction of Polycyclic Aromatic Nitrogen Heterocycles (PANHs)

The synthesis of polycyclic aromatic nitrogen heterocycles (PANHs) is a key area where this compound demonstrates significant potential. The hydrazinyl group can readily react with 1,2- and 1,3-dicarbonyl compounds, leading to the formation of fused five- and six-membered heterocyclic rings, respectively. This type of condensation reaction is a fundamental strategy for expanding the aromatic system of the quinoxaline (B1680401) core.

For instance, the reaction of this compound with various α-dicarbonyl compounds can yield a range of pyrazolo[1,5-a]quinoxalines. The specific nature of the dicarbonyl reactant can be varied to introduce different substituents onto the newly formed pyrazole (B372694) ring, thereby tuning the electronic and steric properties of the final PANH.

Table 1: Potential Polycyclic Aromatic Nitrogen Heterocycles from this compound

Dicarbonyl CompoundResulting Fused HeterocyclePotential Applications
2,3-Butanedione7-Bromo-2,3-dimethylpyrazolo[1,5-a]quinoxalineOrganic electronics, fluorescent probes
Benzil7-Bromo-2,3-diphenylpyrazolo[1,5-a]quinoxalineLuminescent materials, chemosensors
Acetylacetone7-Bromo-2,4-dimethylpyrimido[1,2-a]quinoxalineBiologically active compounds

Scaffold for Multi-Functionalized Quinoxaline Derivatives

The bromine atom at the 7-position of the quinoxaline ring is a key feature that allows for the synthesis of multi-functionalized derivatives. This halogen atom serves as a versatile anchor for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, heteroaryl, and amino groups, at a specific and controlled position.

This strategic functionalization is crucial for developing molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the quinoxaline system, which is essential for its use in electronic devices or as a pharmacological agent.

Role in the Synthesis of Ligands for Catalysis

The development of novel ligands is a cornerstone of modern catalysis. This compound provides a valuable scaffold for the design and synthesis of new ligand systems. The two nitrogen atoms of the hydrazinyl group, along with the nitrogen atoms of the quinoxaline ring, can act as coordination sites for metal ions.

Furthermore, the bromo group can be exploited to introduce additional coordinating moieties through cross-coupling reactions. This allows for the creation of multidentate ligands with specific geometric and electronic properties designed to stabilize and activate metal centers in catalytic processes. The resulting metal complexes could find applications in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond formation.

Intermediate for Materials Science Precursors (e.g., charge transport, optical materials)

The quinoxaline core is a well-known electron-deficient system, making it an attractive component for organic electronic materials. By strategically modifying the this compound scaffold, it is possible to synthesize precursors for materials with tailored charge transport and optical properties.

The hydrazinyl group can be used to extend the conjugation of the system through the formation of larger polycyclic structures, as discussed earlier. The bromine atom allows for the attachment of various functional groups that can influence the material's solubility, morphology, and electronic energy levels. For instance, the introduction of bulky side chains can prevent aggregation and improve processability, while the attachment of strong electron-donating or -withdrawing groups can tune the HOMO and LUMO energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Potential Functional Materials Derived from this compound

Modification StrategyTarget Material ClassPotential Application
Reaction with aromatic dicarbonylsExtended π-conjugated systemsOrganic semiconductors
Suzuki coupling with fluorene (B118485) derivativesDonor-acceptor copolymersOrganic photovoltaics
Buchwald-Hartwig amination with carbazoleHole-transport materialsOrganic light-emitting diodes

Development of Chemical Probes for Mechanistic Investigations

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. nih.gov The this compound scaffold offers a promising starting point for the development of such probes.

The quinoxaline moiety is present in various biologically active compounds, and the hydrazinyl group provides a reactive handle for attaching reporter groups, such as fluorophores or biotin (B1667282) tags. The bromine atom can be used to modulate the selectivity and affinity of the probe for its target through the introduction of different substituents. The development of chemical probes based on this scaffold could facilitate the investigation of various biological pathways and aid in the discovery of new therapeutic targets. nih.govchemicalbook.com

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic methods for quinoxaline (B1680401) derivatives often rely on harsh reaction conditions, toxic reagents, and produce significant chemical waste. ijirt.org The future of synthesizing 7-Bromo-2-hydrazinylquinoxaline and its derivatives is increasingly focused on the principles of green and sustainable chemistry. ekb.egbenthamdirect.com This involves a shift towards methodologies that are not only environmentally benign but also more efficient in terms of atom economy—maximizing the incorporation of atoms from the reactants into the final product.

Key advancements in this area include:

Catalyst-Free and Metal-Free Reactions: Researchers are developing protocols that eliminate the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. nih.gov For instance, catalyst-free condensation of o-phenylenediamines with dicarbonyl compounds in green solvents like ethanol (B145695) represents a sustainable alternative. nih.gov

Use of Green Solvents and Catalysts: Water, ethanol, and ionic liquids are being explored as environmentally friendly reaction media, replacing hazardous organic solvents. ijirt.orgnih.gov Furthermore, the use of reusable, heterogeneous catalysts such as alumina-supported heteropolyoxometalates simplifies purification processes and reduces waste. nih.gov

Energy-Efficient Synthesis: Microwave irradiation and ultrasonic waves are being employed to accelerate reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. benthamdirect.comresearchgate.net

Atom-Economical Approaches: Dehydrogenative coupling reactions, catalyzed by non-precious metals like cobalt, offer a highly atom-economical route to quinoxalines from vicinal diols and o-phenylenediamines or 2-nitroanilines. rsc.orgrsc.org This approach generates water as the primary byproduct, aligning perfectly with green chemistry principles.

Table 1: Comparison of Synthetic Strategies for Quinoxaline Derivatives

Feature Traditional Methods Sustainable & Atom-Economical Methods
Catalysts Strong acids, heavy metals Organocatalysts, reusable nanocatalysts, metal-free systems. nih.gov
Solvents Toxic organic solvents Water, ethanol, ionic liquids, solvent-free conditions. ijirt.orgnih.gov
Energy High-temperature reflux Microwave irradiation, ultrasonic waves, room temperature. benthamdirect.comnih.gov
Byproducts Significant hazardous waste Minimal waste, often water. rsc.org
Atom Economy Often low High, maximizing reactant incorporation. rsc.org

Exploration of Novel Reactivity Modalities and Cascade Reactions

The dual functionality of this compound—a nucleophilic hydrazinyl group and a bromo-substituted aromatic ring amenable to cross-coupling reactions—provides a rich playground for exploring novel reactivity. Future research will likely focus on leveraging this reactivity in innovative ways.

For this compound, a hypothetical cascade could involve an initial reaction of the hydrazinyl group to form a new heterocyclic ring, which then facilitates an intramolecular cross-coupling reaction involving the bromo substituent to generate a complex, polycyclic system. The discovery of such novel cascade sequences would significantly streamline the synthesis of elaborate molecular scaffolds. nih.gov

Advanced Computational Design for Rational Synthesis and Functionalization

Computational chemistry is becoming an indispensable tool in modern synthetic planning. In the context of this compound, advanced computational methods can be employed to accelerate the discovery and optimization of new derivatives and synthetic routes.

Predicting Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can model the electron distribution within the molecule, predicting the most likely sites for electrophilic or nucleophilic attack and guiding the choice of reagents and reaction conditions.

Rational Drug Design: For medicinal chemistry applications, molecular docking and dynamics simulations can predict how derivatives of this compound might bind to biological targets like enzymes (e.g., kinases, PARP-1). mdpi.comnih.govekb.eg This in silico screening allows chemists to prioritize the synthesis of compounds with the highest predicted activity, saving considerable time and resources. nih.govresearchgate.net

Mechanism Elucidation: Computational studies can help elucidate complex reaction mechanisms, such as those in multi-step cascade reactions, providing insights that can be used to improve reaction yields and selectivity.

By integrating computational design, researchers can move from a trial-and-error approach to a more rational, targeted strategy for synthesizing functional molecules based on the this compound scaffold. mdpi.com

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE). youtube.com These technologies allow for the rapid execution and analysis of a large number of reactions in parallel, dramatically accelerating the pace of research. seqens.com

The this compound core is an ideal candidate for such platforms.

Reaction Optimization: HTE can be used to quickly screen a wide array of catalysts, solvents, temperatures, and other reaction parameters to find the optimal conditions for a given transformation, such as a cross-coupling reaction at the bromo position or a condensation reaction at the hydrazinyl group. nih.govnih.gov

Library Synthesis: Automated platforms can synthesize a large collection of derivatives by reacting this compound with a diverse set of building blocks. researchgate.net This allows for the rapid generation of a chemical library for biological screening or materials property testing.

Microdroplet reaction technology, combined with mass spectrometry, is an emerging HTE method that can accelerate reaction times from hours to milliseconds, providing a platform for ultrafast optimization and synthesis of quinoxaline derivatives. nih.govresearchgate.net

Table 2: Workflow for High-Throughput Experimentation (HTE)

Step Description Technology Used
1. Design of Experiments A matrix of experiments is designed to test multiple variables simultaneously. Specialized software
2. Reaction Setup Reagents and catalysts are dispensed into multi-well plates on a small scale. Automated liquid handlers, robotic systems. youtube.com
3. Execution Plates are subjected to controlled reaction conditions (e.g., heating, mixing). Automated reaction blocks
4. Analysis The outcome of each reaction (e.g., yield, purity) is rapidly analyzed. High-performance liquid chromatography (HPLC), mass spectrometry (MS). nih.gov
5. Data Interpretation Data is analyzed to identify "hits" or optimal conditions. Data analysis software

Expanding the Diversity of Derived Complex Chemical Scaffolds

The ultimate goal of advancing synthetic methodologies is to expand the accessible chemical space. This compound serves as an excellent starting point for the synthesis of complex, polycyclic, and fused heterocyclic systems. The hydrazinyl group is a precursor to a variety of five- and six-membered rings, such as pyrazoles, triazoles, and pyridazines. Simultaneously, the bromo-substituent acts as a handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Future research will focus on combining these transformations to create novel and diverse molecular architectures. For example, the formation of a pyrazole (B372694) ring from the hydrazinyl moiety, followed by an intramolecular Suzuki or Heck coupling reaction involving the bromo group, could lead to rigid, fused polycyclic systems with unique three-dimensional shapes. The development of efficient, one-pot procedures and cascade reactions to access these complex scaffolds will be a key area of investigation, enabling the exploration of new chemical entities for applications in medicine and materials science. nih.govorientjchem.org

Q & A

Q. What are the key synthetic routes for 7-Bromo-2-hydrazinylquinoxaline, and how are intermediates characterized?

The synthesis typically involves condensation reactions of brominated quinoxaline precursors with hydrazine hydrate. For example, hydrazine can react with 7-bromo-2-substituted quinoxalines (e.g., 7-bromo-2-chloroquinoxaline) under reflux in ethanol to yield the hydrazinyl derivative. Key intermediates are characterized via NMR (e.g., δ 8.40 ppm for aromatic protons in DMSO-d₆) and mass spectrometry (e.g., MS m/z 341 [M+1] for brominated analogues) to confirm substitution patterns . Purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Essential methods include:

  • ¹H/¹³C NMR : To verify substituent positions and hydrogen bonding (e.g., hydrazine NH₂ signals at δ 4.5–5.5 ppm).
  • Mass Spectrometry (MS) : For molecular ion validation (e.g., ESI-MS showing [M+H]⁺ peaks).
  • Elemental Analysis : To confirm C, H, N, and Br content within ±0.4% theoretical values.
  • HPLC : For purity assessment (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can computational retrosynthesis tools optimize novel derivative design?

Databases like REAXYS and BKMS_METABOLIC enable predictive modeling of feasible synthetic pathways. For example, retrosynthetic analysis using template relevance heuristics (min. plausibility = 0.01) can prioritize routes involving Suzuki couplings or Buchwald-Hartwig aminations for introducing hydrazine groups. Machine learning models trained on reaction templates (Top-N = 6) improve route accuracy .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Contradictions (e.g., varying antibacterial efficacy in similar derivatives) require systematic validation:

  • Control Experiments : Test for solvent impurities (e.g., DMSO interference in bioassays).
  • Crystallography : Compare X-ray structures to identify steric/electronic effects (e.g., methoxy vs. bromo substituent impacts on binding).
  • Dose-Response Curves : Quantify IC₅₀ variations under standardized conditions .

Q. How do reaction conditions influence yield in hydrazine-mediated quinoxaline functionalization?

Yield optimization involves:

  • Temperature Control : Reflux in ethanol (78°C) vs. microwave-assisted synthesis (100°C, 30 min).
  • Catalyst Screening : Pd/C or CuI for cross-coupling steps.
  • pH Adjustment : Neutral to slightly basic conditions (pH 7–8) to minimize hydrazine decomposition. Documented yields range from 50–75%, with microwave methods improving efficiency by 20% .

Methodological Guidance

Q. How to ensure reproducibility in synthesizing this compound derivatives?

  • Detailed Protocols : Specify stoichiometry (e.g., 1:1.2 quinoxaline:hydrazine ratio), solvent drying (molecular sieves for ethanol), and inert atmospheres (N₂/Ar).
  • Batch Consistency : Use same supplier for precursors (e.g., AldrichCPR for brominated aldehydes) .
  • Supporting Information : Publish full spectral data (IR, NMR, MS) and crystallographic CIF files for peer validation .

Q. What frameworks guide hypothesis-driven research on this compound’s pharmacological potential?

Apply the PICO framework :

  • Population : Target enzymes (e.g., bacterial dihydrofolate reductase).
  • Intervention : this compound derivatives as inhibitors.
  • Comparison : Benchmark against trimethoprim or sulfa drugs.
  • Outcome : MIC (minimum inhibitory concentration) values in µg/mL .

Data Interpretation and Reporting

Q. How to address conflicting spectral data in structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in crowded regions).
  • Isotopic Labeling : Use ¹⁵N-hydrazine to track NH₂ group behavior.
  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data .

Q. What criteria define a "high-quality" synthetic procedure for this compound?

Adhere to FINER criteria :

  • Feasible : Gram-scale synthesis with ≤3 purification steps.
  • Novel : New derivatives with >70% yield and characterized bioactivity.
  • Ethical : Compliance with waste disposal regulations for brominated byproducts.
  • Relevant : Target applications in antimicrobial or kinase inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.